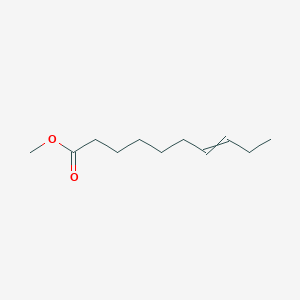

Methyl dec-7-enoate

Description

Structure

3D Structure

Properties

CAS No. |

62472-90-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl dec-7-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h4-5H,3,6-10H2,1-2H3 |

InChI Key |

YMCVVWOIKOLXNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl Dec 7 Enoate

De Novo Total Synthesis Pathways

The complete synthesis of methyl dec-7-enoate from simpler, non-oleochemical precursors can be achieved through several established organic chemistry reactions. These methods offer precise control over the molecular architecture.

Esterification Reactions for this compound Production

The final step in many synthetic routes to this compound is the esterification of dec-7-enoic acid. This reaction is typically performed by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. A common method involves an acid-catalyzed transesterification process where the corresponding lipid is dissolved in a solvent like toluene, followed by the addition of methanol and an acid such as hydrochloric acid. semanticscholar.org The mixture is heated to drive the reaction to completion. semanticscholar.org

Another approach is the direct esterification of dec-7-enoic acid. While specific examples for dec-7-enoic acid are not extensively detailed in the provided results, the general principles of Fischer esterification would apply. This involves heating the carboxylic acid with an excess of methanol and a strong acid catalyst.

Strategies for Regioselective Olefin Formation

Achieving the double bond at the C-7 position is a critical challenge in the synthesis of this compound. Various strategies have been developed to control the regioselectivity of olefin formation. One approach involves the use of transition-metal catalysts. For instance, palladium-catalyzed intramolecular aerobic oxidative amination of specific alkene precursors has been shown to favor the formation of seven-membered rings, indicating a potential strategy for controlling the position of unsaturation. acs.org While not a direct synthesis of the target molecule, this demonstrates the principle of directing functionalization to specific carbons in a chain. acs.org

Furthermore, methods for the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes have been developed, showcasing the ability to introduce unsaturation at a specific distance from a functional group. nih.gov Annulation reactions of sulfenyl halides with alkenes have also demonstrated high regioselectivity, leading to specific condensed heterocyclic compounds. mdpi.com These examples of regiocontrol in other systems highlight potential synthetic strategies that could be adapted for the specific synthesis of dec-7-enoate isomers.

Stereocontrolled Synthesis for Specific Geometric Isomers (Z- and E-)

The geometry of the double bond, whether cis (Z) or trans (E), is crucial for the properties and applications of this compound. Several stereocontrolled synthetic methods can be employed to produce specific isomers.

For the synthesis of Z-isomers, phosphine-mediated vicinal dialkynylation of ethynylphosphonium salts provides a route to Z-enediynes with excellent control over the configuration. rsc.org While this produces a different functionality, the principle of stereocontrol is relevant. Another approach involves the use of (Z)-7-Nitro-3-heptene as a key intermediate, which can be used to synthesize various jasmin constituents with a Z double bond. tandfonline.com

For the synthesis of E-isomers, methods for producing (E)-enol ethers with high regioselectivity have been reported. researchgate.net These methods often involve steps like bromination and anti-elimination of α-bromodialkylacetals. researchgate.net The synthesis of a methyl-branched derivative, methyl 9-methyldec-7-enoate, has been described with a specific "(E)-" designation, indicating a trans configuration at the double bond. ontosight.ai

The table below summarizes some approaches for stereocontrolled synthesis.

| Desired Isomer | Synthetic Strategy | Key Features |

| Z (cis) | Phosphine-mediated dialkynylation | High stereocontrol, transition metal-free. rsc.org |

| Z (cis) | Use of (Z)-7-Nitro-3-heptene intermediate | Versatile for synthesizing related natural products. tandfonline.com |

| E (trans) | Regioselective synthesis of (E)-enol ethers | Two-step process involving bromination and elimination. researchgate.net |

Introduction of Methyl Branching at Specific Carbon Positions

The introduction of methyl branches onto the carbon chain of dec-7-enoate can lead to compounds with unique properties. For instance, methyl (Z)-9-methyldec-7-enoate and its (E)-isomer are known synthetic compounds. ontosight.aiontosight.ai The synthesis of such branched compounds often involves multi-step chemical pathways. ontosight.ai

The biosynthesis of methyl-branched hydrocarbons in insects provides insights into potential synthetic strategies. psu.edu In these biological systems, methylmalonyl-CoA serves as a precursor for introducing methyl groups. psu.edu In synthetic chemistry, fatty acid synthase (FASN) has been shown to incorporate methylmalonyl-CoA, leading to methyl-branched fatty acids. nih.gov This suggests that enzymatic or bio-inspired catalytic systems could be employed for the specific methylation of decenoate precursors. Research has also focused on the synthesis of various chiral methyl-branched pheromones, employing methods like C-C coupling of chiral intermediates and chelation-controlled reactions. rsc.org

Oleochemical Conversions and Sustainable Synthesis from Renewable Resources

The conversion of readily available oleochemicals from renewable resources into valuable products like this compound is a key area of green chemistry.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the synthesis of new alkenes by the rearrangement of existing carbon-carbon double bonds. ias.ac.in This reaction is particularly useful for converting long-chain fatty acids and their esters, derived from plant oils, into a variety of valuable chemicals. ias.ac.ind-nb.info The mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. ias.ac.in

A prominent application of this technology is the ethenolysis of methyl oleate (B1233923), a major component of many vegetable oils. d-nb.infoscielo.br Ethenolysis involves the cross-metathesis of methyl oleate with ethene, which cleaves the internal double bond to produce 1-decene (B1663960) and methyl dec-9-enoate (B1236301). d-nb.infoscielo.br By analogy, a similar cross-metathesis reaction with a suitable olefin partner could theoretically yield this compound. For example, a patent describes the use of methyl oct-7-enoate in a cross-metathesis reaction. google.com

Cross-metathesis reactions of unsaturated fatty acid esters with other olefins have been extensively studied. For example, the cross-metathesis of methyl oleate with eugenol (B1671780) has been shown to proceed with high conversion and selectivity. acs.orgacs.org Similarly, cross-metathesis with cis-2-butene-1,4-diyl diacetate has been explored to produce α,ω-difunctional compounds. beilstein-journals.org These examples demonstrate the versatility of olefin metathesis in creating new C-C double bonds and functionalized olefins from renewable feedstocks. The table below outlines a hypothetical cross-metathesis reaction to produce this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |

| Methyl 9-decenoate | Propylene | Ruthenium-based catalyst | This compound | Butene |

This hypothetical reaction illustrates how olefin metathesis could be strategically employed to shift the position of the double bond within the fatty acid ester chain to produce the desired this compound.

Cross-Metathesis with Terminal Alkenes

Cross-metathesis (CM) involves the reaction between two different olefins to create new olefin products. In the context of this compound, an internal olefin, reacting it with a terminal alkene would yield a mixture of new internal and terminal olefins, effectively modifying the structure at both ends of the original double bond. The reaction is driven by the exchange of alkylidene fragments between the two olefinic reactants.

While specific examples for this compound are not prominent in the literature, the cross-metathesis of the structurally similar methyl oct-7-enoate with a terminal alkene, 10-(tert-butoxy)dec-1-ene, has been documented as a key step in the synthesis of macrocyclic musk compounds like 7-ambrettolide. google.comgoogle.com This reaction joins the two olefin partners to form a long-chain hetero-dimer intermediate, which can then be cyclized. google.com The conditions for such reactions typically involve a homogeneous transition metal catalyst, often ruthenium-based, and can proceed at temperatures ranging from 0 to 60°C. google.com

A significant challenge in cross-metathesis is controlling selectivity to favor the desired hetero-dimer product over homo-dimers of the starting materials. google.com Strategies to improve yield include using an excess of one reactant or choosing catalytic systems that exhibit a kinetic preference for the cross-product.

Ethenolysis as a Route to this compound and Related Compounds

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene (B1197577) to cleave the double bond, yielding two smaller terminal olefins. scielo.brpsu.edu This process is a cornerstone of industrial oleochemistry, famously used to convert methyl oleate into 1-decene and methyl dec-9-enoate. scielo.brresearchgate.net The reaction is typically driven to completion by using an excess of ethylene under pressure, which also helps suppress the self-metathesis of the starting ester. scielo.br

The synthesis of this compound itself is not typically achieved via ethenolysis of a common natural oil. Instead, ethenolysis of this compound would result in its cleavage to produce 1-butene (B85601) and methyl hept-6-enoate. Conversely, for this compound to be a product of ethenolysis, a different, longer-chain unsaturated ester with a double bond at the appropriate position would be required as the starting material.

The effectiveness of ethenolysis is highly dependent on the catalyst's stability and activity. Ruthenium catalysts bearing cyclic (alkyl)(amino)carbenes (CAACs) have demonstrated high selectivity and turnover numbers (TONs) for the formation of terminal olefins in the ethenolysis of methyl oleate, achieving TONs as high as 35,000. nih.gov

Table 1: Representative Products of Ethenolysis on Unsaturated Esters

| Starting Ester | Ethenolysis Products | Reference |

|---|---|---|

| Methyl Oleate | 1-Decene and Methyl 9-decenoate | scielo.brresearchgate.net |

| Methyl Erucate | 1-Decene and Methyl 13-tetradecenoate | psu.edu |

Self-Metathesis Applications

Self-metathesis (SM) is a reaction where a single type of olefin reacts with itself to form a symmetrical internal olefin and a small, often volatile, olefin as a byproduct (in the case of a terminal olefin starting material). For an internal olefin like this compound, self-metathesis would theoretically yield two symmetrical products: oct-4-ene from the alkyl portion and dimethyl dodec-6-enedioate from the ester-containing portion.

This reaction is an equilibrium process. For many unsaturated fatty acid esters, the equilibrium mixture consists of the starting material and the two self-metathesis products in a statistical 1:2:1 ratio. scielo.br To drive the reaction towards the products, one of them, typically the volatile hydrocarbon, can be removed from the reaction mixture. scielo.br

Self-metathesis is a valuable industrial route for producing long-chain α,ω-difunctional compounds, such as dicarboxylic acid esters, which are important monomers for producing polyesters and polyamides. d-nb.info For example, the self-metathesis of methyl dec-9-enoate can produce dimethyl octadec-9-enedioate. scielo.br

Catalytic Systems in Metathesis

The success of the metathesis reactions described above hinges on the performance of the catalyst. Research has focused on developing both homogeneous and heterogeneous systems with high activity, stability, and selectivity.

Development and Optimization of Homogeneous Ruthenium Catalysts

Well-defined ruthenium alkylidene complexes, often called Grubbs and Hoveyda-Grubbs catalysts, have revolutionized olefin metathesis due to their remarkable functional group tolerance and stability to air and moisture compared to earlier molybdenum and tungsten systems. harvard.eduias.ac.in

First-Generation Catalysts (e.g., Grubbs I): These catalysts, featuring tricyclohexylphosphine (B42057) ligands, are effective for the metathesis of terminal alkenes but show lower activity towards more substituted internal olefins. harvard.edu

Second-Generation Catalysts (e.g., Grubbs II, Hoveyda-Grubbs II): The replacement of a phosphine (B1218219) ligand with a strongly σ-donating N-heterocyclic carbene (NHC) ligand dramatically increased catalytic activity and expanded the scope to include sterically hindered and electron-deficient olefins. harvard.edud-nb.info These catalysts are highly effective for the metathesis of fatty acid esters. ias.ac.in

Z-Selective Catalysts: More recent developments include chelated ruthenium catalysts designed to control stereochemistry, enabling the synthesis of Z-olefins with high selectivity, which are often the more challenging kinetic products. nih.govacs.org This is achieved by designing ligands that create a specific steric environment around the metal center, forcing the reaction to proceed through a pathway that leads to the Z-isomer. nih.gov

Exploration of Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and potential for recycling.

Rhenium-based Catalysts: Systems such as rhenium(VII) oxide (Re₂O₇) supported on alumina (B75360) (Al₂O₃), often promoted with an organotin compound, are highly active for the metathesis of functionalized olefins, including unsaturated esters, even at room temperature. scielo.brresearchgate.net These catalysts have been successfully applied to the ethenolysis of methyl oleate. scielo.br

Supported Ruthenium Catalysts: Efforts have been made to immobilize homogeneous ruthenium complexes onto solid supports like silica (B1680970) (SiO₂), mesoporous materials (MCM-41), or polymers. researchgate.netconicet.gov.ar For example, second-generation Hoveyda-Grubbs catalysts supported on silica have been shown to be effective for both the self-metathesis and ethenolysis of methyl oleate. researchgate.netconicet.gov.ar The primary challenge with supported catalysts is preventing leaching of the active metal species into the solution while maintaining high catalytic activity.

Table 2: Comparison of Homogeneous and Heterogeneous Catalyst Types

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Grubbs II, Hoveyda-Grubbs II | High activity & selectivity, good functional group tolerance, well-defined mechanism. | Difficult to separate from products, potential for metal contamination. |

| Heterogeneous | Re₂O₇/Al₂O₃, Ru-NHC on SiO₂ | Easy separation and recycling, suitable for continuous flow processes. | Often lower activity, potential for active site leaching, less defined active species. |

Ligand Design and Its Impact on Catalytic Performance

The ligands coordinated to the ruthenium center are not mere spectators; they are crucial in dictating the catalyst's stability, activity, and selectivity. The design of N-heterocyclic carbene (NHC) ligands has been a particularly fruitful area of research.

Steric and Electronic Tuning: The properties of NHC ligands can be finely modulated by changing the substituents on the nitrogen atoms. Bulky substituents (e.g., mesityl, diisopropylphenyl) generally increase catalyst stability. The introduction of electron-donating alkyl groups can enhance the σ-donor properties of the NHC, which can influence catalytic activity. d-nb.infomdpi.com

Unsymmetrical NHC Ligands: Using NHC ligands with different substituents on each nitrogen atom (uNHCs) creates an unsymmetrical environment around the metal. d-nb.info This dissymmetry can influence E/Z selectivity in cross-metathesis and has been shown to significantly increase the stability of catalysts, particularly in demanding applications like ethenolysis and the self-metathesis of α-olefins. researchgate.net

Chelating Ligands: Ligands that bind to the ruthenium center at two points (chelation) can create a more rigid and defined coordination sphere. This strategy has been instrumental in the development of highly Z-selective catalysts, where a chelating ether or a C-H activated moiety holds a bulky group over one face of the metal, directing the stereochemical outcome of the reaction. nih.govacs.org

Turnover Number (TON) and Selectivity Studies

There is no specific information available in the searched literature regarding the Turnover Number (TON) and selectivity studies for the synthesis or catalytic transformation of this compound. Such data is highly specific to the catalyst, substrate, and reaction conditions, and has been extensively reported for other unsaturated esters like methyl oleate and methyl 9-decenoate, but not for the dec-7-enoate isomer. acs.orgnih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Detailed studies on the optimization of reaction conditions (e.g., temperature, pressure, solvent, catalyst loading) to enhance the yield and selectivity of reactions involving this compound are not present in the available literature. General methodologies for optimizing such reactions exist but lack specific application to this compound. semanticscholar.org

Tandem and Sequential Catalytic Transformations

While tandem and sequential catalytic transformations, such as isomerization followed by metathesis or hydroformylation, are powerful strategies in oleochemistry, there are no specific examples or studies detailing the use of this compound in such reaction cascades. acs.org

Functionalization and Derivatization Strategies

The functionalization of the carbon-carbon double bond and the ester group are fundamental transformations for unsaturated esters. However, specific protocols and results for this compound are not documented.

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective hydrogenation of the C=C double bond in the presence of the methyl ester group is a standard industrial process for fatty acid methyl esters. Catalytic systems and conditions are well-developed for compounds like methyl oleate. google.com However, specific catalysts, conditions, and selectivity data for the hydrogenation of this compound to methyl decanoate (B1226879) could not be found.

Epoxidation and Dihydroxylation Reactions

Epoxidation of the double bond to form an oxirane ring, followed by potential ring-opening to diols (dihydroxylation), are common and valuable transformations of unsaturated fatty esters. aocs.org These reactions create versatile intermediates for the synthesis of polymers and other fine chemicals. Nevertheless, specific procedures, yields, and stereoselectivity data for the epoxidation or dihydroxylation of this compound are absent from the reviewed literature.

Formation of Branched or Substituted this compound Derivatives

The formation of branched or substituted derivatives could be achieved through various methods, including alkylation or other C-C bond-forming reactions at or near the double bond. Some literature describes the synthesis of substituted derivatives of the dec-7-enoate backbone, such as methyl (Z)-9-methyldec-7-enoate, which has been investigated as a potential insect pheromone component. scielo.br However, this represents the synthesis of a derivative, not the derivatization from this compound itself. Methodologies for creating other branched derivatives from this compound are not specified in the available research.

Amidation and Transesterification Reactions

The conversion of this compound to amides (amidation) or different esters (transesterification) involves the nucleophilic substitution at the carbonyl carbon of the ester group. These transformations are pivotal for synthesizing a variety of valuable derivatives.

Amidation

The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted dec-7-enamide. This transformation can be achieved through several catalytic methods.

Enzymatic Amidation: Lipases are widely recognized for their catalytic activity in amidation reactions under mild conditions. nih.govsci-hub.se The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been effective in the amidation of various fatty acids and their esters. nih.gov The reaction typically involves the direct reaction of the ester with an amine in an organic solvent. The enzyme's active site facilitates the nucleophilic attack of the amine on the ester's carbonyl group. While specific data for this compound is scarce, studies on similar substrates suggest that high conversions can be achieved. For instance, the lipase-catalyzed amidation of 7,10-dihydroxy-8(E)-octadecenoic acid with N-methylethanol amine in isoamyl alcohol at 50°C for 72 hours resulted in a 95% yield of the corresponding amide. nih.gov

Key Research Findings for Analogous Lipase-Catalyzed Amidation:

Catalyst: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used due to their stability and reusability. nih.govmdpi.com

Reaction Medium: Organic solvents are typically employed to solubilize the substrates and facilitate the reaction. The choice of solvent can influence the reaction rate and yield. researchgate.net

Temperature: Mild temperatures, often in the range of 40-60°C, are generally sufficient for enzymatic amidation, which helps to prevent side reactions. sci-hub.se

A representative data table for the enzymatic amidation of a fatty acid ester with a primary amine, based on typical literature findings, is presented below.

| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| Propylamine | Immobilized Candida antarctica lipase | Solvent-free | 60 | 2 | 98 |

| N-methylethanol amine | Candida antarctica lipase B | Isoamyl alcohol | 50 | 72 | 95 |

| Aniline | Novozym 435 | Water | Room Temp. | 1 | 64-96 |

Table 1: Representative Conditions for Lipase-Catalyzed Amidation of Fatty Acid Esters. Note: This data is based on studies of various fatty acid esters and anilines and is intended to be illustrative for the potential amidation of this compound. nih.govsci-hub.semdpi.com

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new dec-7-enoate ester and methanol. This reaction is fundamental in the production of biodiesel from vegetable oils, which are primarily composed of various FAMEs. scielo.brmdpi.com The reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: Brønsted acids like sulfuric acid or hydrochloric acid can be used to catalyze the transesterification. scielo.brbiodieseleducation.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. scielo.br To drive the equilibrium towards the product, an excess of the reactant alcohol is typically used. masterorganicchemistry.com For example, the acid-catalyzed transesterification of vegetable oil with ethanol (B145695) using sulfuric acid at 75°C can achieve high conversions. biodieseleducation.org

Base-Catalyzed Transesterification: This is a more common method for biodiesel production due to its faster reaction rates compared to acid catalysis. scielo.brresearchgate.net Typical catalysts include sodium hydroxide, potassium hydroxide, or sodium methoxide. researchgate.net The mechanism involves the formation of an alkoxide from the alcohol and the base, which then acts as a potent nucleophile. scielo.br The reaction is sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce the yield. scielo.br

Enzymatic Transesterification: Lipases can also be employed for the transesterification of FAMEs. This method offers the advantage of milder reaction conditions and easier product purification, although the reaction times can be longer. scielo.br

The following tables summarize typical reaction conditions and yields for the transesterification of FAMEs based on data from biodiesel production research.

| Catalyst | Alcohol | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | Methanol | 6:1 | 60 | 48 | 87.8 |

| H₂SO₄ | Ethanol | 6:1 | 75 | 48 | 95.8 |

| H₂SO₄ | 1-Butanol | 6:1 | 117 | 3 | >99 |

Table 2: Representative Conditions for Acid-Catalyzed Transesterification of FAMEs. Note: This data is derived from studies on vegetable oils and is illustrative for this compound. scielo.brbiodieseleducation.org

| Catalyst | Alcohol | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Yield (%) |

| NaOH | Methanol | 6:1 | 60 | 1 | ~98 |

| KOH | Methanol | 6:1 | 65 | 1 | >95 |

| NaOCH₃ | Methanol | 6:1 | 60 | 1 | 98 |

Table 3: Representative Conditions for Base-Catalyzed Transesterification of FAMEs. Note: This data is based on optimal conditions for biodiesel production from various oils and serves as a reference for this compound. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl Dec 7 Enoate

Chromatographic Separation Techniques

Chromatographic methods, particularly gas chromatography, are indispensable for the analysis of volatile compounds like FAMEs. restek.com These techniques provide the means to separate methyl dec-7-enoate from complex matrices and to distinguish between its various isomers.

Gas chromatography coupled with a flame ionization detector (GC-FID) is the standard method for assessing the purity and determining the concentration of this compound. The compound's volatility and thermal stability make it well-suited for GC analysis. gcms.cz For effective separation, capillary columns with polar stationary phases are typically employed. Phases such as those based on polyethylene (B3416737) glycol (e.g., FAMEWAX) or cyanopropyl polysiloxane are preferred due to their selectivity towards FAMEs. restek.comgcms.cz

The quantification of this compound is achieved by comparing the integrated peak area of the analyte to that of an internal or external standard of known concentration. This allows for the precise determination of its purity in a given sample.

Table 1: Typical GC Conditions for Purity Analysis of this compound

| Parameter | Value |

| Column | Polar capillary column (e.g., TR-FAME, 10 m x 0.1 mm x 0.1 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature of 100°C, ramped to 240°C at 15°C/min |

| Injection Mode | Split |

This table presents a representative set of GC parameters. Actual conditions may be optimized based on the specific instrument and analytical goals.

A significant analytical challenge in the study of unsaturated FAMEs is the separation of geometric (Z/E or cis/trans) and positional isomers. High-resolution gas chromatography, utilizing long and highly polar capillary columns, is essential for this purpose. uncst.go.ug For this compound, this involves separating the (Z)-methyl dec-7-enoate (cis) from the (E)-methyl dec-7-enoate (trans) isomer.

Highly polar stationary phases, such as those with a high content of biscyanopropyl polysiloxane (e.g., Rt-2560), are specifically designed for the resolution of geometric isomers of FAMEs. gcms.cz The separation is based on the subtle differences in the physical properties and interactions of the isomers with the stationary phase. Generally, the (E)-isomer will have a slightly shorter retention time than the (Z)-isomer on these columns. Furthermore, high-resolution GC can also differentiate between positional isomers (e.g., methyl dec-6-enoate vs. This compound).

Table 2: Representative High-Resolution GC Separation of this compound Isomers

| Compound | Isomer Configuration | Hypothetical Retention Time (min) |

| This compound | E (trans) | 15.2 |

| This compound | Z (cis) | 15.5 |

| Methyl dec-8-enoate | - | 14.8 |

Retention times are hypothetical and for illustrative purposes, demonstrating the elution order on a highly polar stationary phase.

Gas Chromatography (GC) for Purity Assessment and Quantification

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. When coupled with gas chromatography, it provides a two-dimensional analytical technique that is highly effective for identifying components in complex mixtures.

In GC-MS analysis, this compound is separated on a GC column and then introduced into the ion source of a mass spectrometer, typically using electron ionization (EI). The EI process generates a molecular ion (M⁺•) and a series of characteristic fragment ions. The mass spectrum of a FAME, such as this compound, will display a discernible molecular ion peak, which confirms its molecular weight (184.28 g/mol ).

Key fragment ions in the EI spectrum of FAMEs include the McLafferty rearrangement ion at m/z 74, which is characteristic of the methyl ester group. Other significant fragments result from cleavages along the aliphatic chain, although these are generally not sufficient to pinpoint the exact location of the double bond without further techniques.

Table 3: Predicted Key EI-MS Fragment Ions for this compound

| m/z | Ion/Fragment Structure | Interpretation |

| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 125 | [M - C₄H₉]⁺ | Cleavage adjacent to the double bond |

| 113 | [C₇H₁₃O]⁺ | Cleavage related to the ester functional group |

| 87, 97 | [CₙH₂ₙ₋₁]⁺ | Alkenyl fragments |

| 74 | [C₃H₆O₂]⁺• | McLafferty rearrangement product, characteristic of methyl esters |

| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment |

The fragmentation pattern is predictive, based on general fragmentation rules for unsaturated FAMEs.

While standard GC-MS can identify this compound, determining the precise location of the double bond often requires tandem mass spectrometry (GC-MS/MS). In this technique, the molecular ion (or a selected precursor ion) of this compound (m/z 184) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ion spectrum provides more detailed structural information.

The fragmentation pattern in the CID spectrum is often more diagnostic of the double bond position than a standard EI spectrum. Specific cleavages around the double bond are enhanced, allowing for its unambiguous assignment to the C7 position. This is a significant advantage for distinguishing between positional isomers that would be difficult to resolve by chromatography or standard MS alone.

Table 4: Predicted GC-MS/MS Fragmentation of this compound Molecular Ion

| Precursor Ion (m/z) | Collision Energy | Predicted Product Ions (m/z) | Structural Inference |

| 184 | Variable (e.g., 10-30 eV) | 125, 111, 97, 83, 69, 55 | Fragmentation pattern characteristic of cleavage around the C7-C8 double bond |

Product ions are predicted based on known CID fragmentation mechanisms for FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton. For this compound, both ¹H and ¹³C NMR are used to confirm its structure and stereochemistry.

In the ¹H NMR spectrum, the olefinic protons at the C7 and C8 positions provide key signals, with their chemical shifts and coupling constants confirming the presence and stereochemistry of the double bond. The methyl ester group gives a characteristic singlet, and the various methylene (B1212753) groups along the chain appear as multiplets in the upfield region.

The ¹³C NMR spectrum is equally informative, with distinct signals for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the double bond, the methoxy carbon, and each of the sp³-hybridized carbons in the aliphatic chain. The chemical shifts of the allylic carbons can also provide confirmatory evidence for the double bond's location.

Table 5: Predicted ¹H NMR Chemical Shifts for (Z)-Methyl Dec-7-enoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7, H-8 | 5.30 - 5.45 | Multiplet | - |

| -OCH₃ | 3.67 | Singlet | - |

| H-2 | 2.30 | Triplet | 7.5 |

| H-6, H-9 | 1.95 - 2.05 | Multiplet | - |

| H-3 | 1.63 | Quintet | 7.5 |

| H-4, H-5 | 1.25 - 1.40 | Multiplet | - |

| H-10 | 0.89 | Triplet | 7.0 |

Solvent: CDCl₃. Chemical shifts are predictive and based on established values for similar FAMEs.

Table 6: Predicted ¹³C NMR Chemical Shifts for (Z)-Methyl Dec-7-enoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 174.3 |

| C-7, C-8 | 129.0 - 131.0 |

| -OCH₃ | 51.4 |

| C-2 | 34.1 |

| C-6 | 29.7 |

| C-5 | 29.1 |

| C-4 | 29.0 |

| C-9 | 27.2 |

| C-3 | 24.9 |

| C-10 | 14.1 |

Solvent: CDCl₃. Chemical shifts are predictive and based on established values for similar FAMEs.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present in the molecule.

The interpretation of the ¹H NMR spectrum of this compound involves analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). The chemical shift values are influenced by the electron density around the proton, with electronegative atoms like oxygen causing a downfield shift to higher ppm values.

A predicted ¹H NMR data table for this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) is presented below. The predicted values are based on established chemical shift ranges for similar functional groups and structural motifs.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| H-2 (α-methylene) | ~2.30 | Triplet (t) | ~7.5 |

| H-3 (β-methylene) | ~1.63 | Quintet | ~7.5 |

| H-4, H-5 (methylenes) | ~1.30 | Multiplet (m) | - |

| H-6 | ~2.01 | Quartet (q) | ~7.0 |

| H-7, H-8 (olefinic) | ~5.40 | Multiplet (m) | - |

| H-9 (allylic methylene) | ~2.05 | Quartet (q) | ~7.0 |

| H-10 (terminal methyl) | ~0.97 | Triplet (t) | ~7.5 |

| O-CH₃ (methoxy) | ~3.67 | Singlet (s) | - |

The protons on the carbon adjacent to the carbonyl group (H-2) are deshielded and appear at a characteristic downfield shift. orgchemboulder.com The olefinic protons (H-7 and H-8) resonate in the typical range for a carbon-carbon double bond. The methyl protons of the ester group (O-CH₃) appear as a sharp singlet, a distinctive feature for methyl esters. orgchemboulder.com The remaining methylene and methyl protons in the alkyl chain exhibit complex splitting patterns due to coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, allowing for the determination of the number of different carbon environments.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum. The sp²-hybridized carbons of the double bond also have characteristic chemical shifts that distinguish them from the sp³-hybridized carbons of the alkyl chain.

A predicted ¹³C NMR data table for this compound is provided below, based on typical chemical shift values for analogous structures.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Carbonyl) | ~174.3 |

| C-2 (α-methylene) | ~34.1 |

| C-3 (β-methylene) | ~25.0 |

| C-4, C-5 (methylenes) | ~29.0 - 29.5 |

| C-6 | ~31.5 |

| C-7, C-8 (Olefinic) | ~129.0 - 131.0 |

| C-9 | ~27.2 |

| C-10 | ~22.6 |

| O-CH₃ (methoxy) | ~51.4 |

The carbonyl carbon (C-1) resonance is typically found in the 170-180 ppm region. chemicalbook.com The olefinic carbons (C-7 and C-8) appear in the 120-140 ppm range, characteristic of carbon-carbon double bonds. The methoxy carbon (O-CH₃) has a distinct chemical shift around 51-52 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy provides further structural detail by showing correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assigning the ¹H and ¹³C NMR spectra of this compound unambiguously.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and H-3, H-6 and H-7/H-8, and H-8/H-7 and H-9, confirming the connectivity of the alkyl chain. researchgate.netnih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.67 ppm would show a correlation to the carbon signal at ~51.4 ppm, confirming the assignment of the methoxy group. nih.govrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and olefinic groups.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-O Stretch (Ester) | ~1250-1170 | Strong |

| C=C Stretch (Olefin) | ~1655 | Medium |

| =C-H Stretch (Olefin) | ~3020 | Medium |

| C-H Stretch (Aliphatic) | ~2950-2850 | Strong |

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption, which typically appears around 1735-1750 cm⁻¹. docbrown.infolibretexts.org Another strong band corresponding to the C-O stretching vibration of the ester group is expected in the 1300-1100 cm⁻¹ region. docbrown.info The presence of the carbon-carbon double bond gives rise to a C=C stretching vibration around 1650 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. wikipedia.orglibretexts.org The aliphatic C-H stretching vibrations from the methylene and methyl groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org

Raman Spectroscopy for Olefinic and Ester Linkage Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the carbon-carbon double bond.

The Raman spectrum of this compound would prominently feature the C=C stretching vibration of the olefinic group, which typically gives a strong signal. The C=O stretch of the ester is generally weaker in the Raman spectrum compared to the IR spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch (Olefin) | ~1655 | Strong |

| C=O Stretch (Ester) | ~1740 | Weak-Medium |

| C-H Bending (CH₂, CH₃) | ~1440 | Medium |

| C-C Stretch (Alkyl Chain) | ~1100-800 | Medium |

The strong intensity of the C=C stretching vibration in the Raman spectrum makes it a powerful tool for studying the olefinic content of unsaturated esters. researchgate.net The various C-H bending and C-C stretching modes in the fingerprint region (below 1500 cm⁻¹) provide a unique spectral signature for the molecule. uci.edu

Advanced Sample Preparation and Extraction Techniques

The isolation and purification of this compound from complex mixtures, such as reaction products or natural sources, often requires advanced sample preparation and extraction techniques. The choice of method depends on the nature of the sample matrix and the desired purity of the final product.

Commonly employed techniques for the extraction of unsaturated methyl esters include:

Liquid-Liquid Extraction (LLE): This is a fundamental technique where the compound of interest is partitioned between two immiscible liquid phases. For the extraction of relatively non-polar compounds like this compound from aqueous media, organic solvents such as hexane, diethyl ether, or ethyl acetate (B1210297) are commonly used. scielo.br

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the target compound or impurities from a liquid sample. This technique is often used for sample clean-up and concentration prior to chromatographic analysis.

Urea (B33335) Complexation (Urea Adduction): This method is particularly effective for separating saturated from unsaturated fatty acid esters. Urea forms crystalline inclusion complexes (clathrates) with linear saturated fatty acid esters, while the bulkier unsaturated esters remain in the liquid phase. The solid clathrates can then be separated by filtration. google.comgoogle.com

Chromatographic Methods:

Column Chromatography: This is a widely used technique for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are eluted at different rates using a suitable solvent system.

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC can be employed. This technique offers high resolution and is suitable for separating complex mixtures of isomers.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is considered a "green" technology as it avoids the use of large volumes of organic solvents. It can be used for the selective extraction of lipids and their esters from various matrices. scielo.br

The selection and optimization of the extraction method are crucial for obtaining a pure sample of this compound, which is essential for accurate spectroscopic analysis.

Headspace Solid-Phase Microextraction (SPME) Optimization

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient sample preparation technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The optimization of SPME parameters is critical to enhance the extraction efficiency and sensitivity of the method. Key parameters that are typically optimized include the type of fiber coating, extraction temperature and time, and sample pH. nih.gov

For the analysis of FAMEs, a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber is often selected due to its affinity for a broad range of analytes. nih.govresearchgate.net The optimization process involves systematically varying parameters to find the conditions that yield the highest analyte response. For instance, a study on FAME analysis optimized the extraction time to 20 minutes and the temperature to 70°C. nih.gov Adjusting the sample pH to an acidic value, such as pH 2, can also improve the extraction of fatty acids and their esters by ensuring they are in a non-ionized form. nih.govuni-due.de

A Design of Experiment (DoE) approach is often employed to systematically optimize these parameters, evaluating the individual and interactive effects of factors like temperature, time, and pH to establish the most robust extraction conditions. uni-due.de

Table 1: Representative Optimized HS-SPME Parameters for FAME Analysis

| Parameter | Optimized Value | Reference |

|---|---|---|

| SPME Fiber Coating | DVB/PDMS | nih.govresearchgate.net |

| Extraction Temperature | 50-70°C | nih.govuni-due.de |

| Extraction Time | 20-49 min | nih.govmdpi.com |

| Sample pH | 2.1 | uni-due.de |

| Desorption Temperature | 250°C | mdpi.com |

This table presents a summary of optimized parameters from various studies on FAME analysis, which are applicable to this compound.

Matrix Effect Mitigation in Complex Biological and Environmental Samples

The analysis of this compound in complex matrices such as biological fluids (serum, plasma) or environmental samples is often hampered by the matrix effect. researchgate.net This phenomenon, caused by co-extracting components, can lead to either suppression or enhancement of the analyte signal during analysis by techniques like gas chromatography-mass spectrometry (GC-MS), affecting the accuracy and precision of quantification. researchgate.netmdpi.com

Several strategies are employed to mitigate the matrix effect in FAME analysis. One common approach is sample dilution , which reduces the concentration of interfering matrix components. nih.gov Another effective strategy is the use of an internal standard , preferably an isotope-labeled version of the analyte, which behaves similarly to the target analyte during extraction and ionization, thus compensating for signal variations. researchgate.net For FAMEs, deuterated methyl esters (D3-FAMEs) can serve as suitable internal standards. researchgate.net

Sample purification techniques are also crucial. Solid-phase extraction (SPE) is widely used to clean up sample extracts and remove interfering substances before GC-MS analysis. mdpi.com For instance, aminopropyl solid-phase extraction cartridges have been successfully used to fractionate and purify FAMEs from complex algal matrices. csuohio.edu In some cases, a simple liquid-liquid extraction followed by a re-extraction step can also effectively reduce matrix interferences. researchgate.net Parallelism tests, where spiked samples are analyzed at different concentrations, can be conducted to confirm that the serum matrix does not interfere with mass spectral quantitation. nih.gov

Method Validation and Performance Metrics

Method validation is essential to ensure that an analytical method for this compound is reliable, accurate, and reproducible for its intended purpose. Validation is typically performed according to guidelines from international bodies like the International Council for Harmonisation (ICH).

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of the analytical method.

For FAMEs analyzed by GC-MS, the LOD and LOQ are typically in the low microgram per milliliter (µg/mL) to nanogram per liter (ng/L) range, depending on the specific compound and the instrumental setup. nih.govscioninstruments.com The LOD is often calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve, and the LOQ is calculated as ten times this value. nih.gov In a study analyzing 22 FAMEs, the LOD and LOQ were found to be 1.69 µg/mL and 5.14 µg/mL, respectively. Another highly sensitive method for FAMEs in aqueous samples reported method detection limits as low as 9-437 ng/L. nih.gov

Table 2: Representative Detection and Quantification Limits for FAMEs by GC-MS

| Parameter | Value Range | Reference |

|---|---|---|

| Limit of Detection (LOD) | ≤0.04 µg/mL | scioninstruments.com |

| Limit of Quantification (LOQ) | 1.18 - 5.14 µg/mL | sigmaaldrich.com |

This table shows typical LOD, LOQ, and linearity values obtained from method validation studies for various FAMEs, providing an expected performance range for this compound analysis.

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the measured value and the true value, often assessed through recovery studies on spiked samples. Reproducibility assesses the precision between different laboratories. jppres.comresearchgate.net

For FAME analysis by GC-MS, intra-day and inter-day precision are evaluated, with acceptance criteria for RSD typically being less than 15-20%. lcms.cz For example, a validated method for 22 FAMEs reported intra-day and inter-day precision CVs of less than 11.10% and 11.30%, respectively. Another study on FAMEs in jet fuel found standard deviations between replicates to be ≤ 1.3%. lcms.cz

Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery. Acceptable recovery ranges are generally between 80-120%. jppres.com Studies on FAMEs have demonstrated accuracies within 98-102% and spike recoveries ranging from 87% to 94%. sigmaaldrich.comlcms.cz

Table 3: Typical Precision and Accuracy Data for FAME Analysis

| Performance Metric | Typical Value/Range | Reference |

|---|---|---|

| Intra-day Precision (%RSD) | < 11.10% | |

| Inter-day Precision (%RSD) | < 11.30% |

This table summarizes representative precision and accuracy results from validated analytical methods for FAMEs, indicating the expected performance for this compound quantification.

Biological Activities and Biochemical Mechanisms of Action

Role as Pheromone or Pheromone Component in Chemical Ecology

Esters of fatty acids are common components of insect pheromones, mediating behaviors such as mating and aggregation. researchgate.netnih.gov Although direct evidence for methyl dec-7-enoate is not prominent in existing literature, related decenoate esters and other methyl esters serve as crucial chemical signals for various insect species. For instance, a derivative, methyl (Z)-9-methyldec-7-enoate, has been investigated as a synthetic pheromone component for potential use in pest management strategies. ontosight.ai The specific stereochemistry of such molecules is often critical for their biological activity. ontosight.ai

Behavioral studies on related compounds highlight the potential pheromonal role of decenoate esters. In the bagworm moth, Whittleia retiella, esters of (5Z)-decenoic acid, specifically (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate, were identified from females and elicited electrophysiological and behavioral activity in males. nih.gov Field assays confirmed that (1S)-1-methylpropyl (5Z)-dec-5-enoate was attractive to conspecific males, demonstrating its function as a sex pheromone. nih.gov

In other insects, different methyl esters have been identified as key signaling molecules. For the codling moth, Cydia pomonella, methyl decanoate (B1226879) and methyl (2E,4Z)-2,4-decadienoate are part of a blend that functions as a host plant kairomone, attracting both sexes. usda.gov In the black larder beetle, Dermestes haemorrhoidalis, several isopropyl esters of fatty acids, including those of C10, C12, and C14 acids, are believed to be part of an aggregation pheromone blend. nih.gov Brood pheromones in honey bees, which can inhibit worker bee ovary development, are known to comprise straight-chain methyl and ethyl esters of fatty acids. actbeekeepers.asn.au These examples underscore the prevalence of fatty acid esters in insect chemical communication, suggesting a plausible, though unconfirmed, role for this compound in similar biological contexts.

The perception of pheromones like this compound begins with their interaction with olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are typically housed in antennal sensilla. nih.gov The binding of a specific odorant molecule to an OR, a type of G protein-coupled receptor (GPCR), initiates a signal transduction cascade. nih.govembopress.org This activation leads to the generation of an electrical signal that is sent to the antennal lobe of the insect brain for processing. nih.gov

The specificity of this interaction is crucial; different ORs respond to different odorants, and a single odorant can be recognized by multiple receptors, forming a combinatorial code that allows the insect to distinguish between a vast array of chemical signals. embopress.orgnih.gov While no specific OR has been deorphanized for this compound, studies on other insects demonstrate the high sensitivity and specificity of these systems. For example, in the fruit fly Bactrocera kraussi, male antennae show electrophysiological responses to various female-specific ethyl esters, indicating their role in pheromonal communication. mdpi.com Similarly, electroantennographic detection (GC-EAD) has been instrumental in identifying active pheromone components, such as the decenoate esters in the bagworm moth W. retiella, by measuring the electrical response of the entire antenna to specific compounds. The perception of a pheromone blend can also be affected by antagonism, where one compound inhibits the receptor's response to another, highlighting the complexity of signal processing at the receptor level. embopress.orgbiorxiv.org

The biosynthesis of insect pheromones derived from fatty acids, such as methyl decenoate, generally originates from primary metabolism. nih.gov Insects typically modify products from "normal" metabolic pathways using a few specialized, tissue-specific enzymes to create structurally diverse and specific pheromone molecules. nih.gov The carbon skeletons of these pheromones are often built up from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.

For methyl-branched pheromones, the incorporation of methylmalonyl-CoA (derived from amino acids like valine, isoleucine, or succinate) introduces methyl groups at specific positions. rsc.orgpsu.edu The production of an unsaturated C10 ester like this compound would likely involve the following steps:

Fatty Acid Synthesis: Production of a C10 saturated fatty acid (decanoic acid) precursor via the FAS pathway.

Desaturation: Introduction of a double bond at the Δ7 position by a specific fatty acyl-CoA desaturase enzyme.

Methylation: Esterification of the resulting decenoic acid with a methyl group. In crustaceans, the synthesis of methyl farnesoate (a sesquiterpenoid hormone) involves a specific juvenile hormone acid methyltransferase (JHAMT) that catalyzes the transfer of a methyl group to the acid precursor. mdpi.comnih.gov A similar enzymatic step is plausible for the formation of methyl decenoate in insects.

This general pathway, involving desaturation and modification of fatty acid precursors, is a common strategy observed in many insect orders, including Lepidoptera and Coleoptera, for producing their characteristic pheromone blends. nih.gov

Neurobiological Studies of Olfactory Perception and Signal Transduction

Antimicrobial Properties and Efficacy Studies

Fatty acids and their ester derivatives are well-documented for their antimicrobial properties. scielo.brrsc.org Short- and medium-chain fatty acids and their corresponding esters can inhibit the growth of a wide range of microorganisms, including pathogenic bacteria and fungi. rsc.orgtandfonline.com The mechanism often involves the disruption of the cell membrane and interference with cellular processes like energy production and pH regulation. tandfonline.com

Although no studies have specifically tested the antibacterial activity of this compound, research on FAME extracts and individual esters demonstrates their general efficacy, particularly against Gram-positive bacteria. scielo.brrsc.org For example, an extract of FAMEs from the mangrove plant Excoecaria agallocha showed significant antibacterial activity. scielo.br Similarly, a FAME extract from the leaves of Sesuvium portulacastrum was most effective against Bacillus subtilis. europeanreview.org Studies on pure fatty acids show that activity often peaks with 12-carbon chains (lauric acid), but 10-carbon acids (capric acid) also show inhibitory action. rsc.org Derivatives of other unsaturated fatty acid methyl esters, such as methyl-12-aminooctadec-9-enoate, have also been used to synthesize compounds with good to excellent activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov

The following table presents data on the minimum inhibitory concentration (MIC) for a FAME extract from Excoecaria agallocha, illustrating the general antibacterial potential of such compounds.

| Bacterial Strain | MIC (mg/mL) |

| Bacillus subtilis | 0.125 |

| Staphylococcus aureus | 0.125 |

| Bacillus pumilus | 0.5 |

| Micrococcus luteus | 0.5 |

| Pseudomonas aeruginosa | 0.5 |

| Klebsiella pneumoniae | 0.5 |

| Escherichia coli | 1 |

| Data from a study on FAME extracts from Excoecaria agallocha. scielo.br |

Similar to their antibacterial effects, fatty acid methyl esters exhibit antifungal properties. Fatty acids with 10 and 12 carbons are known to be effective against Candida albicans. rsc.org A FAME extract from the mangrove Excoecaria agallocha was active against several yeast species. scielo.br In another study, a complex methyl ester, 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester, isolated from Streptomyces hydrogenans, showed significant inhibitory activity against several fungal phytopathogens, with MIC values ranging from 6.25 to 25 µg/ml. frontiersin.orgnih.gov This demonstrates that methyl esters of decenoic acid derivatives can be potent antifungal agents.

The table below shows the minimum inhibitory concentration (MIC) of a FAME extract from Excoecaria agallocha against various pathogenic yeasts.

| Fungal Species | MIC (mg/mL) |

| Candida albicans | 0.5 |

| Candida krusei | 0.5 |

| Candida parapsilosis | 0.5 |

| Candida tropicalis | 1 |

| Data from a study on FAME extracts from Excoecaria agallocha. scielo.br |

Inhibition of Biofilm Formation

Fatty acid methyl esters (FAMEs), a class of compounds to which this compound belongs, have been investigated for their capacity to interfere with microbial biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can confer resistance to antimicrobial agents. The inhibition of biofilm is considered a significant strategy for addressing infections caused by drug-resistant pathogens. chiet.edu.eg

While direct studies on this compound are not extensively detailed in the available literature, research on structurally related compounds provides insight into potential activities. For instance, fatty acid methyl esters derived from the coral-associated bacterium Pseudomonas aeruginosa have demonstrated the ability to inhibit biofilm phenotypes in multidrug-resistant Staphylococcus aureus. frontiersin.org Similarly, derivatives of methyl-12-aminooctadec-9-enoate have been synthesized and shown to possess promising anti-biofilm activities. researchgate.net The mechanism often involves interfering with the initial adhesion of bacteria to surfaces, a critical step in biofilm development. mdpi.com Other related molecules, such as glycerol (B35011) monolaurate, a fatty acid derivative, are also known for their biofilm inhibitory effects against pathogens like Listeria monocytogenes. nih.gov These findings suggest that the broader class of unsaturated fatty acid esters has potential as anti-biofilm agents.

Table 1: Biofilm Inhibition by Related Fatty Acid Derivatives

| Compound/Extract | Target Organism(s) | Observed Effect |

| Fatty Acid Methyl Esters from Pseudomonas aeruginosa | Multidrug-resistant Staphylococcus aureus | Inhibition of biofilm phenotypes. frontiersin.org |

| Schiff base analogues of methyl-12-aminooctadec-9-enoate | Staphylococcus aureus, Bacillus subtilis | Promising anti-biofilm activity. researchgate.net |

| Glycerol monolaurate | Listeria monocytogenes | Inhibition of biofilm formation. nih.gov |

| Biosurfactant from Lactobacillus paracasei N2 | S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Anti-adhesive and biofilm inhibitory properties. mdpi.com |

Natural Occurrence and Metabolic Functions

Identification as Plant Metabolites

Fatty acid methyl esters are common metabolites in the plant kingdom. While this compound itself is not widely reported, structurally similar compounds are known to exist in various plant species. For example, methyl hexadec-7-enoate has been identified as a metabolite in Cinnamomum camphora. nih.gov Furthermore, petroselinic acid, an isomer of oleic acid with the double bond at the C6 position ((6Z)-Octadec-6-enoic acid), is a major fatty acid component in plants of the Apiaceae (parsley) and Araliaceae families. wikipedia.org The presence of these related molecules indicates that the enzymatic machinery to produce unsaturated fatty acids with double bonds in the middle of the acyl chain exists in plants.

Characterization as Fungal Metabolites

Various fatty acid esters have been characterized as metabolites produced by fungi. nih.gov The saturated analogue of the target compound, methyl decanoate, is a known metabolite found in or produced by Saccharomyces cerevisiae. nih.gov Other research has identified compounds such as 3,6-Octadecadiynoic acid, methyl ester in methanolic extracts from Callosobruchus maculutus, which showed antifungal activity against various Aspergillus species. researchgate.net These examples underscore the role of fatty acid esters within fungal metabolism.

Detection as Algal Metabolites

Algae are a rich source of diverse bioactive compounds, including a variety of fatty acid methyl esters. phytojournal.com Studies on the oleaginous microalga-like protist Schizochytrium sp. have led to the identification of 24 classes of volatile compounds, including saturated and unsaturated methyl esters of fatty acids. nih.gov Similarly, analysis of freshwater green macroalgae from the Ganga River revealed the presence of numerous fatty acid methyl esters, such as hexadecanoic acid, methyl ester and octadecanoic acid, 10-methyl-, methyl ester. phytojournal.com Methyl (Z)-7-hexadecenoate is also recognized as an algal metabolite. nih.gov

Table 2: Natural Occurrence of Related Fatty Acid Methyl Esters

| Compound | Source Organism | Type of Organism |

| Methyl hexadec-7-enoate | Cinnamomum camphora | Plant |

| Methyl (Z)-7-hexadecenoate | Not specified | Plant, Fungus, Alga |

| Methyl decanoate | Saccharomyces cerevisiae | Fungus |

| 3,6-Octadecadiynoic acid, methyl ester | Callosobruchus maculutus extract | Insect (used against fungi) |

| Various FAMEs | Schizochytrium sp. | Alga-like Protist |

| Hexadecanoic acid, methyl ester | Rhizoclonium species, Spirogyra species | Algae |

Structure-Activity Relationship (SAR) Elucidation

Influence of Double Bond Position and Configuration on Biological Effects

The biological activity of fatty acid derivatives is profoundly influenced by their structural features, particularly the position and stereochemistry (configuration) of the double bond(s) within the carbon chain. While specific structure-activity relationship (SAR) studies focusing on this compound are limited, general principles derived from related bioactive molecules highlight the importance of these elements.

The specific location of a double bond can determine how a molecule fits into the active site of an enzyme or a receptor. nih.gov For example, in synthetic splicing modulators, the placement of a methyl group on the α or β position of an α,β-unsaturated amide significantly impacts biological activity. nih.govacs.org

Impact of Methyl Branching on Bioactivity

The introduction of a methyl branch onto a fatty acid ester chain, such as in derivatives of this compound, can significantly alter its physicochemical properties and, consequently, its biological activity. Branched-chain fatty acids (BCFA) are recognized for a range of beneficial bioactivities, including anti-inflammatory effects, cytotoxicity to cancer cells, and a role in reducing the risk of metabolic disorders. acs.org

Methyl branching lowers the melting point of the fatty acid compared to its straight-chain counterpart, which can affect the fluidity of cell membranes where these lipids are incorporated. scielo.org.mx This structural alteration influences how the molecule interacts with enzymes and receptors. For instance, branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids whose bioactivity is dependent on their isomeric structure, including the position of branch points. nih.gov Different FAHFA isomers show varying abilities to potentiate glucose-stimulated insulin (B600854) secretion and reduce inflammation, indicating that the precise location of a methyl group can fine-tune the molecule's function. nih.gov

Research into the structure-activity relationship (SAR) of various bioactive molecules confirms that even small modifications, such as the addition or relocation of a methyl group, can dramatically change potency and efficacy. kcl.ac.ukyoutube.com In the context of antibiotics like linezolid, altering the C5-acylaminomethyl moiety reveals that only smaller, non-polar fragments are tolerated at this position, with larger groups diminishing activity. kcl.ac.uk Similarly, for enzyme inhibitors like tetrahydrolipstatin, the stereochemistry and position of functional groups play a crucial role in their inhibitory activity. nih.gov While direct studies on this compound are limited, the principles derived from these analogous systems suggest that methyl-branched derivatives would exhibit a distinct bioactivity profile compared to the linear ester.

Table 1: Reported Bioactivities of Branched-Chain Fatty Acids (BCFAs)

| Bioactivity | Description | Source(s) |

|---|---|---|

| Anti-inflammatory Effects | Reduction in the expression and secretion of proinflammatory cytokines. | acs.orgnih.gov |

| Anti-diabetic Effects | Improvement of insulin sensitivity and glucose tolerance by enhancing insulin secretion and action. | nih.gov |

| Cytotoxicity to Cancer Cells | Antiproliferative effects on various cancer cell lines. | acs.org |

| Metabolic Regulation | Involvement in lipid-lowering and reducing the risk of metabolic disorders. | acs.org |

Biocatalytic Production and Enzymatic Transformations

The production of this compound and related structures is increasingly moving towards biocatalytic methods, which offer milder reaction conditions and higher specificity compared to traditional chemical synthesis. mdpi.com These methods primarily involve whole-cell microbial systems and isolated enzymes.

Microbial Production Routes

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising route for producing specialty fatty acids and their esters. nih.gov By modifying native metabolic pathways, scientists can direct cellular resources towards the synthesis of desired compounds.

One key strategy involves harnessing the β-oxidation pathway. For example, engineered E. coli strains with deletions in the β-oxidation pathway (e.g., ΔfadBJR) have been used to prevent the degradation of fatty acid intermediates. acs.org By introducing specific enzymes, such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and acyl-CoA thioesterase, these strains can convert decanoic acid into valuable products like trans-2-decenoic acid. mdpi.comresearchgate.net Further enzymatic steps, such as terminal hydroxylation by a P450 monooxygenase, can then yield compounds like 10-hydroxy-2-decenoic acid (10-HDA). acs.orgresearchgate.net

Another innovative approach is the creation of de novo biosynthesis pathways for fatty acid branched-chain esters (FABCEs). d-nb.info This has been achieved in E. coli by combining fatty acid biosynthetic pathways with branched-chain amino acid pathways. The expression of a wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) allows the esterification of fatty acyl-CoAs with branched-chain alcohols (like isobutanol or isoamyl alcohol) that are produced endogenously from 2-keto acids. d-nb.info This demonstrates a viable microbial platform for producing various branched esters, which could be adapted for this compound.

Table 2: Examples of Engineered Microbial Systems for Decenoate-Related Production

| Engineered Organism | Key Genes/Pathways Modified | Substrate | Product | Source(s) |

|---|---|---|---|---|

| Escherichia coli | β-oxidation pathway knockout (ΔfadBJR), overexpression of FadD, FadE, YdiI. | Decanoic Acid | trans-2-Decenoic Acid | acs.orgmdpi.com |

| Escherichia coli | Two-step whole-cell catalysis with P450 terminal hydroxylase (CYP153A33-CPRBM3). | Decanoic Acid | 10-Hydroxy-2-decenoic Acid | researchgate.net |

| Escherichia coli | Combination of fatty acid and branched-chain amino acid pathways with WS/DGAT expression. | Glucose | Fatty Acid Branched-Chain Esters (FABCEs) | d-nb.info |

| Candida sp. | ω-Oxidation pathway. | Methyl Decanoate | Sebacic Acid (via 10-hydroxydecanoic acid intermediate) | nih.govresearchgate.net |

Enzyme-Catalyzed Reactions Involving Dec-7-enoate Structures

Isolated enzymes, particularly lipases, are widely used for the synthesis and transformation of fatty acid esters due to their stability in organic solvents and high selectivity. mdpi.comaminer.cn Lipase-catalyzed reactions, such as esterification and transesterification, are central to producing esters like this compound. mdpi.com

Lipases catalyze the condensation reaction between a carboxylic acid and an alcohol or the transesterification between an existing ester and an alcohol. aminer.cn For instance, immobilized lipases, such as Novozym 435 from Candida antarctica, are highly effective in synthesizing various esters. nih.govfrontiersin.org These enzymes have been used to catalyze the reaction between a decanoate source (e.g., vinyl decanoate) and an alcohol or sugar molecule in various solvents, including tert-amyl alcohol or even solvent-free systems like honey. nih.govfrontiersin.org The choice of acyl donor can influence not only the conversion rate but also the regioselectivity of the reaction. nih.gov

Besides lipases, other enzymes are being explored for transformations of unsaturated fatty acids. Fatty acid hydratases (OhyA), for example, can perform the regio- and stereoselective addition of water to a double bond. uniba.it Whole-cell biocatalysts containing recombinant oleate (B1233923) hydratase have been used to convert unsaturated fatty acids into their corresponding 10-hydroxy fatty acids. uniba.it Such enzymatic transformations highlight the potential to create a diverse range of functionalized decenoate structures from a simple precursor.

Table 3: Examples of Enzyme-Catalyzed Reactions for Decenoate Ester Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Source(s) |

|---|---|---|---|---|

| Novozym 435 (Lipase) | Transesterification | Ginsenoside Rb1, Vinyl Decanoate | Ginsenoside Rb1 Esters | nih.gov |

| ***Aspergillus terreus* lipase (B570770)** | Esterification | Stearic Acid, Sorbitol | Sorbitol 1(6)-monostearate | researchgate.net |

| Immobilized Candida antarctica Lipase B (iCalB) | Transesterification | Sugars (in honey), Vinyl Decanoate | Sugar Decanoate Esters | frontiersin.org |

| ***E. coli* whole-cell with recombinant Oleate Hydratase (Em_OhyA)** | Hydration | Unsaturated Fatty Acids (from WCO) | (R)-10-hydroxy Fatty Acids | uniba.it |

Environmental Fate, Transport, and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For methyl dec-7-enoate, these pathways primarily include thermal decomposition and reactions driven by radical chemistry.

The thermal decomposition, or pyrolysis, of esters is a significant degradation pathway at elevated temperatures. Experimental studies on related long-chain methyl esters, such as methyl decanoate (B1226879), provide insight into the potential thermal behavior of this compound. When subjected to high temperatures (typically 773 to 1123 K) in an inert atmosphere, methyl decanoate decomposes into a variety of products, including smaller hydrocarbons, carbon oxides, and a series of unsaturated esters. nih.gov The reactivity of the ester is found to be very similar to that of alkanes of a comparable size. nih.gov

For this compound, pyrolysis would likely proceed through several competing reaction channels. Based on studies of similar esters, the main products would include a mixture of smaller olefins, dienes, and shorter-chain unsaturated methyl esters. nih.gov The presence of the double bond at the C-7 position in this compound would influence the specific distribution of these products.

Table 1: Predicted Major Products from Thermal Decomposition of this compound

| Product Class | Specific Examples | Formation Pathway |

| Alkenes | Propene, 1-Butene (B85601), 1-Pentene | Scission of C-C bonds in the alkyl chain |

| Dienes | 1,3-Butadiene | Secondary decomposition reactions |

| Unsaturated Esters | Methyl propenoate, Methyl butenoate | Retro-ene reaction, radical-induced scission |

| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO₂) | Decarbonylation/decarboxylation of the ester group |

The retro-ene reaction is a specific, concerted pericyclic reaction that is a key decomposition pathway for unsaturated esters like this compound. nih.govwikipedia.org This type of reaction involves the transfer of an allylic hydrogen atom through a six-membered, cyclic transition state, leading to the cleavage of a sigma bond and the formation of two new unsaturated molecules. msu.eduinflibnet.ac.inlibretexts.org It is a unimolecular process that does not involve radical or ionic intermediates. msu.edu

In the case of this compound, the molecule contains a hydrogen atom on the carbon adjacent to the double bond (the allylic position). Under thermal stress, this hydrogen can be transferred to the carbonyl oxygen of the ester group. This intramolecular rearrangement leads to the fragmentation of the molecule. The retro-ene reaction of this compound is predicted to yield a smaller, stable methyl ester and a corresponding diene. The kinetic analysis of methyl decanoate pyrolysis has shown that retro-ene reactions of the intermediate unsaturated esters formed are particularly important in low-reactivity systems. nih.gov

In environments where radical species such as hydroxyl (·OH) are present, such as the atmosphere or in certain aquatic systems, the degradation of this compound can be initiated by radical attack. nih.gov The reaction can proceed via two main pathways: addition of the radical to the C=C double bond or abstraction of a hydrogen atom from one of the C-H bonds, particularly the weaker allylic C-H bonds. conicet.gov.ar